molecular formula C12H18N2O4S B6154131 ethyl 5-{[(3-methoxy-3-oxopropyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carboxylate CAS No. 1772473-85-4

ethyl 5-{[(3-methoxy-3-oxopropyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B6154131
CAS No.: 1772473-85-4
M. Wt: 286.35 g/mol
InChI Key: UBQGPKYVKQROHQ-UHFFFAOYSA-N
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Description

Ethyl 5-{[(3-methoxy-3-oxopropyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carboxylate (CAS: 1849240-34-1) is a pyrazole derivative featuring a 1-methyl-substituted pyrazole core with a carboxylate ester at position 4 and a sulfanylmethyl group at position 5. The latter is further substituted with a 3-methoxy-3-oxopropyl moiety, contributing to its structural complexity . The compound’s molecular formula, calculated as C₁₂H₁₈N₂O₅S (theoretical molecular weight: 326.35 g/mol), suggests moderate polarity due to ester and sulfanyl groups, though a discrepancy exists in , which erroneously lists a molecular weight of 141.21 g/mol for a different compound .

Properties

CAS No.

1772473-85-4

Molecular Formula

C12H18N2O4S

Molecular Weight

286.35 g/mol

IUPAC Name

ethyl 5-[(3-methoxy-3-oxopropyl)sulfanylmethyl]-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C12H18N2O4S/c1-4-18-12(16)9-7-13-14(2)10(9)8-19-6-5-11(15)17-3/h7H,4-6,8H2,1-3H3

InChI Key

UBQGPKYVKQROHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)CSCCC(=O)OC

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The target compound belongs to a class of 5-substituted pyrazole-4-carboxylates, which exhibit diverse pharmacological activities depending on substituents. Key structural analogues include:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Reference
Ethyl 5-{[(3-methoxy-3-oxopropyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carboxylate [(3-Methoxy-3-oxopropyl)sulfanyl]methyl C₁₂H₁₈N₂O₅S 326.35*
Ethyl 5-benzyl-1H-pyrazole-4-carboxylate Benzyl C₁₃H₁₄N₂O₂ 242.27
Ethyl 5-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate 3-Methoxyphenyl C₁₃H₁₄N₂O₃ 258.27
Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate Trifluoromethyl C₈H₉F₃N₂O₂ 222.16
5-Benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester Benzoylamino C₂₀H₂₀N₄O₃S 396.46

*Theoretical calculation due to discrepancy.

Key Observations :

  • The target’s 5-position substituent is unique in combining a sulfanyl linker, a propane chain, and a methoxy-oxo group. This contrasts with simpler aromatic (e.g., benzyl) or halogenated (e.g., trifluoromethyl) substituents in analogues .
  • Bulky substituents (e.g., benzoylamino in Compound 4c) enhance pharmacological activity, suggesting the target’s substituent may influence bioactivity through steric or electronic effects .
Pharmacological Activity

While the target compound’s bioactivity is unreported, analogues exhibit analgesic and anti-inflammatory properties:

  • Compound 4c (benzoylamino-substituted) showed analgesic activity equipotent to pentazocine and moderate anti-inflammatory effects in carrageenan-induced edema models .
  • Trifluoromethyl-substituted derivatives (e.g., CAS 231285-86-2) are often explored for enhanced metabolic stability due to fluorine’s electron-withdrawing effects .

Predicted SAR for the Target :

  • The sulfanyl linker could enhance interactions with cysteine residues in enzyme active sites.
Physical and Chemical Properties
Property Target Compound Ethyl 5-Benzyl-1H-pyrazole-4-carboxylate Ethyl 5-(Trifluoromethyl)-1H-pyrazole-4-carboxylate
Molecular Weight 326.35 242.27 222.16
Polarity Moderate (ester, sulfanyl) Low (aromatic) Moderate (fluorine)
Likely Solubility Partially water-soluble Lipophilic Lipophilic
Key Differentiators
  • Unreported Bioactivity: Unlike benzoylamino or trifluoromethyl analogues, the target’s pharmacological profile remains unexplored, warranting further study .

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